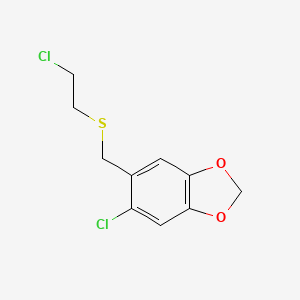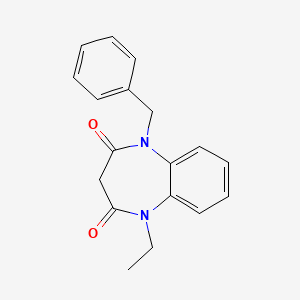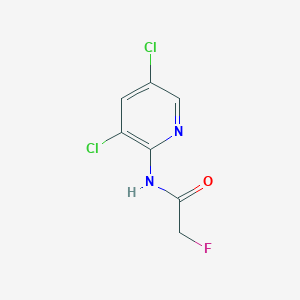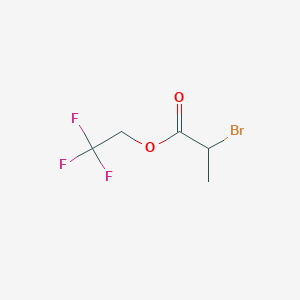
5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with chloro and chloroethylsulfanylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole typically involves the reaction of 5-chloro-1,3-benzodioxole with 2-chloroethylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro groups to corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Amines, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of oxidative stress, depending on the specific application and target.
Comparación Con Compuestos Similares
5-Chloro-1,3-benzodioxole: Lacks the chloroethylsulfanylmethyl group, making it less reactive in certain applications.
6-(2-Chloroethylsulfanylmethyl)-1,3-benzodioxole: Similar structure but without the chloro substitution on the benzodioxole ring.
5-Bromo-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: Bromine substitution instead of chlorine, which can affect reactivity and biological activity.
Uniqueness: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is unique due to the presence of both chloro and chloroethylsulfanylmethyl groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Propiedades
Número CAS |
90793-81-0 |
|---|---|
Fórmula molecular |
C10H10Cl2O2S |
Peso molecular |
265.16 g/mol |
Nombre IUPAC |
5-chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H10Cl2O2S/c11-1-2-15-5-7-3-9-10(4-8(7)12)14-6-13-9/h3-4H,1-2,5-6H2 |
Clave InChI |
ZZYGUOKCIVPMDT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CSCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)

![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)



![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)


![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)

![2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate](/img/structure/B14372712.png)

